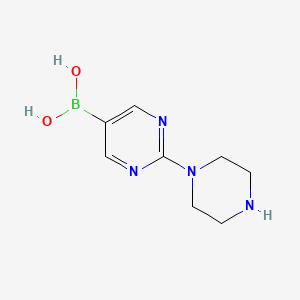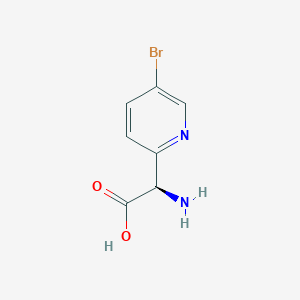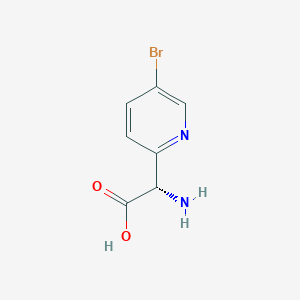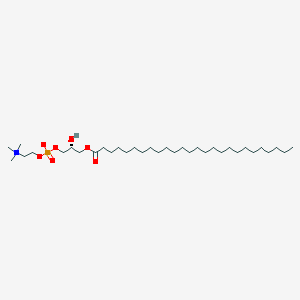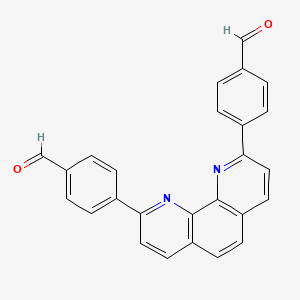
4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde
概要
説明
Anthracene-based derivatives, such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene, have been synthesized . These compounds are characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption, and fluorescence (FL) spectroscopy .
Synthesis Analysis
The synthesis of these anthracene-based derivatives was achieved by the Suzuki/Sonogashira cross-coupling reactions . The target molecular structure was fully characterized by 1H NMR and mass spectra .
Molecular Structure Analysis
The molecular structure of these compounds was analyzed using X-ray crystallography . The packing structures were influenced by the terminal substitutions .
Chemical Reactions Analysis
The photophysical properties of these compounds in diluted CH2Cl2 solutions were obtained by using UV-vis and FL spectra . The thermal stability was researched by TGA and DSC .
Physical and Chemical Properties Analysis
These compounds have excellent thermal stability . All these molecules show highly blue emissions with excellent quantum yields in solution . The UV-vis absorption and FL emission spectra of these compounds have almost no change depending on the solvent polarity .
科学的研究の応用
Ionophores for Alkali Metal Ions
2,9-Bis(4-formylphenyl)-1,10-phenanthroline derivatives have been utilized as ionophores, particularly for sensing and transporting alkali metal ions. These derivatives, including various 1,10-phenanthroline derivatives, have shown effectiveness in ion-selective electrodes (ISEs) and fluorometry, especially for lithium-ion sensing. Their structural attributes significantly influence their selectivity and efficiency in these applications (Sugihara & Hiratani, 1996).
Electron Transport in Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, 1,10-phenanthroline-based compounds, similar in structure to 2,9-Bis(4-formylphenyl)-1,10-phenanthroline, have been reported to exhibit high electron mobility, low injection barriers, and high thermal stability. These properties make them suitable for use in organic light-emitting diodes (OLEDs), significantly improving their efficiency and operational stability (Kim et al., 2017).
Copper(I) Complexes
Derivatives of 1,10-phenanthroline, including 2,9-disubstituted variants, have been synthesized to form heteroleptic copper(I) complexes. These complexes are notable for their stability and dynamic ligand exchange reactions, which are influenced by the thermodynamic stability and sterics of the ligands. This property is crucial for applications in catalysis and material science (Kaeser et al., 2013).
Photophysical Properties of Copper(I) Complexes
The study of photophysical properties of copper(I) complexes with 1,10-phenanthroline ligands has revealed their potential in light-emitting and sensing applications. These complexes display distinct luminescence properties, influenced by their ligand structures, which can be beneficial in the development of new photonic materials (Accorsi et al., 2010).
Metal Oxidation Catalysts
Phenanthroline derivatives like 2,9-bis(halomethyl-1,10-phenanthrolines have been synthesized as potential ligands for metal oxidation catalysts. Their robust nature and ability to coordinate with metal centers make them suitable for catalytic applications, especially in oxidation reactions (Beer et al., 1993).
Hydrogen Bond Modulation for Enhanced Materials
Derivatives of 1,10-phenanthroline have been modified to improve their thermal stability and electron mobility, making them promising materials for use in organic electronics, including OLEDs. The modulation of hydrogen bonds in these derivatives can lead to significant enhancements in their properties (Bin et al., 2020).
Metal-to-Ligand Charge Transfer
Cuprous bis-phenanthroline compounds with 2,9-disubstituted phenanthroline ligands exhibit metal-to-ligand charge transfer (MLCT) excited states. These states have potential applications in photovoltaic and photocatalytic systems, highlighting the importance of structural modifications on the electronic properties of these complexes (Scaltrito et al., 2000).
作用機序
Target of Action
Similar compounds have been used in the fabrication of covalent organic framework (cof) films . These films serve as stable acidichromism sensors with rapid response, low detection limit, and good repeatability .
Mode of Action
It is known that similar compounds participate in interfacial self-polymerization processes to form highly crystalline 2d imine-linked cof films .
Biochemical Pathways
The compound’s involvement in the formation of cof films suggests it may play a role in polymerization processes .
Result of Action
The result of the action of 2,9-Bis(4-formylphenyl)-1,10-phenanthroline is the formation of continuous and highly crystalline 2D imine-linked COF films with tunable thickness . These films serve as stable acidichromism sensors with rapid response, low detection limit, and good repeatability .
Action Environment
The action of 2,9-Bis(4-formylphenyl)-1,10-phenanthroline is influenced by the environment in which it is used. For instance, the formation of COF films via interfacial self-polymerization is likely to be affected by factors such as temperature, pH, and the presence of other compounds .
将来の方向性
特性
IUPAC Name |
4-[9-(4-formylphenyl)-1,10-phenanthrolin-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-13-11-21-9-10-22-12-14-24(28-26(22)25(21)27-23)20-7-3-18(16-30)4-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTIDCSATIABNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)C=O)N=C(C=C2)C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
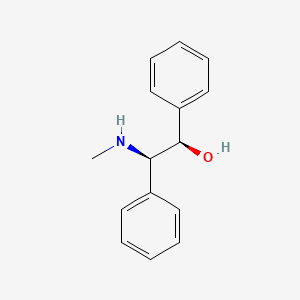

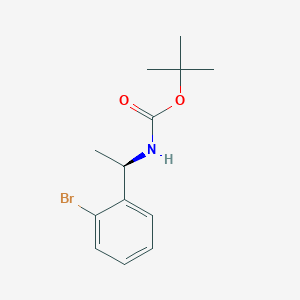
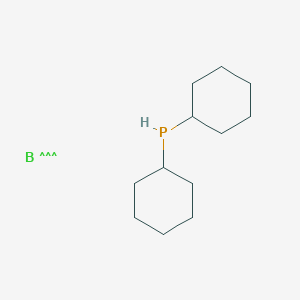
![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)

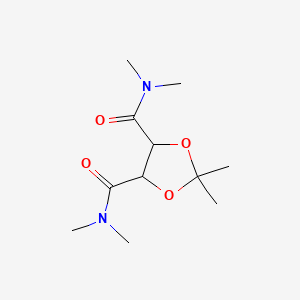
![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)
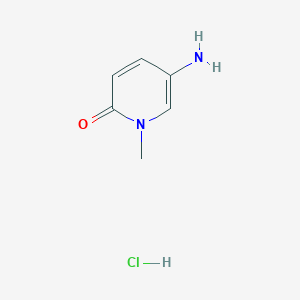
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
